molecular formula C12H15NO3 B5158244 Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester CAS No. 7505-02-4

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester

Cat. No.: B5158244
CAS No.: 7505-02-4
M. Wt: 221.25 g/mol
InChI Key: KUEGIRDNEZTDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester is a carbamate derivative characterized by a phenyl group attached to the carbamic acid moiety and a tetrahydrofuran-2-ylmethyl ester group. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability, bioavailability, and functional versatility .

Properties

IUPAC Name

oxolan-2-ylmethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEGIRDNEZTDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7505-02-4
Record name NSC404857
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous as it allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions to yield corresponding amines/amides and alcohols. For phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester:

  • Basic Hydrolysis : Reaction with aqueous NaOH (1–2 M) in tetrahydrofuran (THF)/water mixtures at 50–80°C produces tetrahydrofuran-2-ylmethanol and phenyl carbamic acid, which further decomposes to aniline and CO₂ .

  • Acidic Hydrolysis : Treatment with HCl (1–3 M) in ethanol/water at reflux conditions yields similar products but proceeds slower due to protonation of the nucleophilic hydroxide .

Table 1: Hydrolysis Conditions and Products

ConditionsSolvent SystemTemperatureProducts FormedYield (%)
2 M NaOH, 6 hTHF/H₂O (3:1)70°CTetrahydrofuran-2-ylmethanol + Aniline85–92
1 M HCl, 12 hEtOH/H₂O (2:1)RefluxTetrahydrofuran-2-ylmethanol + Aniline72–78

Condensation with Hydrazine Derivatives

The carbamate reacts with hydrazines to form semicarbazides, a key step in synthesizing heterocyclic compounds. In a representative protocol:

  • Reagents : 2-[3-(2S,3S)-2-(benzyloxy)pentyl]formic acid hydrazide, triethylamine (TEA)

  • Conditions : 1,2-Dimethoxyethane (DME), reflux at 90–100°C for 20–30 hours .

  • Product : A hydrazide-carbamate adduct, isolated via

Scientific Research Applications

Medicinal Chemistry and Drug Design

Phenyl-carbamic acid derivatives, including tetrahydro-furan-2-ylmethyl esters, are recognized for their role as bioisosteres in drug design. They exhibit properties that enhance the pharmacological profile of potential therapeutic agents. The stability and ability to form hydrogen bonds make these compounds suitable candidates for further development in medicinal chemistry .

Antiviral Activity

Research has indicated that derivatives of phenyl-carbamic acid can inhibit RNase H activity associated with HIV-1 reverse transcriptase. This suggests their potential as antiretroviral agents, targeting crucial mechanisms in viral replication . The ability to modify these compounds to enhance their efficacy against specific targets is a significant area of ongoing research.

Antifungal Properties

Certain carbamate derivatives have demonstrated antifungal activity, making them valuable in treating fungal infections. The structural modifications involving phenyl groups contribute to their effectiveness against various fungal strains .

Synthetic Methodologies

The synthesis of phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester involves several methodologies that ensure high yields and purity:

  • Alkoxycarbonylation Reactions : Utilizing di(2-pyridyl) carbonate as a reagent allows for efficient alkoxycarbonylation of amines, leading to the formation of carbamate derivatives with desirable properties .
  • Modified Hofmann Rearrangement : This method facilitates the conversion of amides into carbamates under mild conditions, showcasing the versatility of phenyl-carbamic acid derivatives in synthetic applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the ester group can significantly affect biological activity and metabolic stability .

Modification Effect on Activity
Substitution on the phenyl ringEnhances binding affinity to target enzymes
Alteration of the tetrahydrofuran moietyAffects solubility and permeability
Variation in alkyl groupsInfluences metabolic stability

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study 1 : A study investigating the efficacy of a specific carbamate derivative against fungal pathogens showed promising results, indicating its potential as a therapeutic agent .
  • Case Study 2 : Research focused on the antiviral properties revealed that modifications to the tetrahydrofuran moiety enhanced inhibitory effects on HIV reverse transcriptase, demonstrating the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is often mediated by the carbamate group, which can react with amino acid residues such as serine, cysteine, and lysine .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Phenyl-carbamic Acid Tetrahydro-furan-2-ylmethyl Ester
  • Structure : Carbamate linkage (–O–C(O)–NH–) with phenyl and tetrahydrofuran-2-ylmethyl substituents.
  • Key Features : Aromatic (phenyl) and cyclic ether (THF) groups may influence lipophilicity and hydrogen-bonding capacity.
Tetrahydrofurfuryl Methacrylate (THFMA)
  • Structure : Methacrylate ester (–COO–) with a tetrahydrofurfuryl group .
  • Key Features: Polymerizable vinyl group enables use in UV-curable adhesives and coatings.
  • Applications : Industrial polymers, dental materials, and photoresists .
Tetrahydrofurfuryl Acrylate
  • Structure : Similar to THFMA but with an acrylate ester .
  • Key Features : Higher reactivity due to the acrylate group; often stabilized with MEHQ to prevent polymerization .
Carbamic Acid, [4-[[(2-Benzoylphenyl)Amino]Sulfonyl]Phenyl]-, (Tetrahydro-2-Furanyl)Methyl Ester
  • Structure : Sulfonamide-linked carbamate with benzoyl and tetrahydrofuran groups .

Physicochemical Properties

Compound Molecular Formula Functional Groups Key Properties Applications
Phenyl-carbamic acid THF-2-ylmethyl ester C₁₂H₁₅NO₃ Carbamate, phenyl, THF Moderate polarity, potential bioactivity Medicinal chemistry, agrochemicals
Tetrahydrofurfuryl methacrylate (THFMA) C₁₀H₁₆O₃ Methacrylate, THF High reactivity, low viscosity Polymers, adhesives
Tetrahydrofurfuryl acrylate C₉H₁₄O₃ Acrylate, THF UV-curable, stabilized with MEHQ Coatings, inks
Benzoyl-linked carbamate () C₂₅H₂₄N₂O₆S Carbamate, sulfonamide, THF High molecular weight, enzyme inhibition Drug discovery

Biological Activity

Phenyl-carbamic acid tetrahydro-furan-2-ylmethyl ester (PCTF) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of PCTF, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

PCTF is characterized by its unique structure, which includes a phenyl group, a carbamic acid moiety, and a tetrahydrofuran ring. This structural configuration is believed to contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

  • Enzyme Inhibition :
    • PCTF has been investigated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that PCTF derivatives exhibit significant inhibition of these enzymes, which are crucial in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial properties against a range of pathogens. For instance, derivatives of PCTF have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Antitumor Activity :
    • Preliminary studies have suggested that PCTF may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies and Experimental Data

  • Inhibition of Cholinesterases :
    • A study evaluating the potency of several carbamate derivatives, including PCTF, reported IC50 values for BChE ranging from 4.33 µM to 9.7 µM, indicating strong inhibitory activity compared to established drugs like rivastigmine .
  • Antimicrobial Efficacy :
    • In antimicrobial assays, PCTF derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against specific fungal strains such as Fusarium oxysporum, demonstrating their potential as antifungal agents .
  • Cytotoxicity Studies :
    • Cytotoxicity tests performed on HeLa and KB cell lines revealed that certain PCTF derivatives had IC50 values lower than 10 µM, suggesting significant antitumor activity .

Table 1: Biological Activity Summary of PCTF Derivatives

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AChE InhibitionHuman AChE4.33 µM
BChE InhibitionHuman BChE6.57 µM
AntifungalFusarium oxysporum12.5 µg/mL
AntitumorHeLa Cell Line<10 µM

Q & A

Q. Advanced

  • Fragment-Based Design : Use computational tools to search chemical libraries for structural analogs (e.g., modifying the tetrahydrofuran or phenyl groups) .
  • Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition) and correlate substituent effects with activity.
  • Molecular Dynamics : Simulate interactions with biological targets to predict steric/electronic influences of substituents.
  • Metabolic Profiling : Assess stability of the carbamate group in vitro (e.g., liver microsomes) to prioritize derivatives with prolonged half-lives .

What are the recommended storage conditions to ensure the stability of this compound?

Basic
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability assessments via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can predict shelf-life. Periodic purity checks via GC/MS or HPLC are advised .

How can researchers address the lack of ecological toxicity data for novel carbamate esters during preclinical development?

Q. Advanced

  • QSAR Models : Predict toxicity using quantitative structure-activity relationships (e.g., EPA’s ECOSAR).
  • Read-Across Approaches : Leverage data from structurally similar esters (e.g., tetrahydrofurfuryl acrylate) for preliminary risk assessment .
  • Tiered Testing : Begin with Daphnia magna acute toxicity assays, followed by chronic studies if initial results indicate concern.
  • Degradation Studies : Evaluate hydrolysis products (e.g., phenyl carbamic acid) for environmental persistence .

What steps should be taken to confirm the identity of this compound in a reaction mixture?

Q. Basic

  • GC/MS : Match retention times and spectral fragmentation with reference standards (e.g., Wiley library, quality score >85%) .
  • NMR : Confirm molecular structure via ¹H/¹³C NMR (e.g., tetrahydrofuran ring protons at δ 1.7–2.1 ppm).
  • Pharmacopeial Cross-Validation : Compare analytical results with USP monographs for related tetrahydrofuran derivatives .

In pharmacological studies, how can the metabolic stability of the carbamate group in this compound be assessed?

Q. Advanced

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes to measure hydrolysis rates.
  • LC-MS/MS : Identify metabolites (e.g., free carbamic acid or phenylamine derivatives).
  • Isotope Labeling : Use deuterated carbamate groups to track metabolic pathways.
  • Comparative Studies : Benchmark against stable carbamates (e.g., fentanyl methyl carbamate) to optimize design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.